molecular formula C13H10BrN3O B11542711 N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11542711
M. Wt: 304.14 g/mol
InChI Key: LSYUIYJPXRDLRH-CXUHLZMHSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the presence of a catalytic amount of acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:

Uniqueness

By understanding the synthesis, reactions, applications, and mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H10BrN3O/c14-12-3-1-2-10(8-12)9-16-17-13(18)11-4-6-15-7-5-11/h1-9H,(H,17,18)/b16-9+

InChI Key

LSYUIYJPXRDLRH-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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